molecular formula C12H11FN2 B6330163 5-(3-Fluoro-2-methylphenyl)pyridin-2-amine, 95% CAS No. 1314987-99-9

5-(3-Fluoro-2-methylphenyl)pyridin-2-amine, 95%

Cat. No. B6330163
CAS RN: 1314987-99-9
M. Wt: 202.23 g/mol
InChI Key: NQQGFRHHZAKVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-2-methylphenyl)pyridin-2-amine, or 5-FMPPA, is an organic compound composed of an amine group attached to a pyridine ring and a fluorinated aromatic group. It has a molecular weight of 215.2 g/mol and a melting point of 106-107°C. 5-FMPPA has been studied for its potential applications in scientific research, including as a synthetic intermediate and as a biochemical probe.

Scientific Research Applications

5-FMPPA has been studied for its potential applications in scientific research. It has been used as a synthetic intermediate in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used as a biochemical probe in the study of enzymes, such as the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. 5-FMPPA has also been used to study the biochemical activities of other proteins, such as the protein kinase C.

Mechanism of Action

The mechanism of action of 5-FMPPA is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as acetylcholinesterase and cyclooxygenase-2, and inhibits their activity. It is also believed that 5-FMPPA can interact with other proteins, such as the protein kinase C, which can lead to changes in the biochemical activity of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMPPA have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can lead to an increase in cognitive function, as well as an increase in alertness and attention. Additionally, 5-FMPPA has been shown to inhibit the enzyme cyclooxygenase-2, which can lead to a decrease in the production of prostaglandins, which can lead to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

5-FMPPA has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is easily synthesized in good yields. Additionally, it can be used to study the biochemical activities of enzymes, such as acetylcholinesterase and cyclooxygenase-2, as well as other proteins, such as the protein kinase C. However, 5-FMPPA is not without its limitations. It is a relatively expensive compound, and its effects on living organisms have not been extensively studied.

Future Directions

There are a number of potential future directions for the study of 5-FMPPA. One potential direction is to further study its effects on living organisms, such as its effects on cognitive function and inflammation. Additionally, further study of its mechanism of action, as well as its interactions with other proteins, could provide valuable insight into its potential applications in scientific research. Finally, further study of its potential applications as a synthetic intermediate could lead to the development of new and more efficient synthetic methods.

Synthesis Methods

5-FMPPA can be synthesized through a number of different methods. A commonly used method involves the reaction of 3-fluoro-2-methylphenyl bromide with 2-amino-pyridine in the presence of a base, such as sodium hydroxide. This reaction yields 5-FMPPA in good yield. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions, as well as the use of palladium-catalyzed hydrogenation reactions.

properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-10(3-2-4-11(8)13)9-5-6-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQGFRHHZAKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-2-methylphenyl)pyridin-2-amine

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